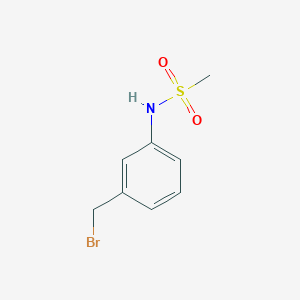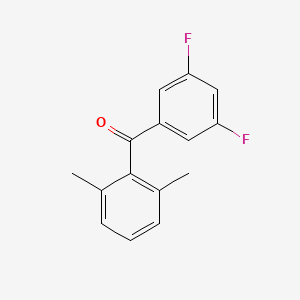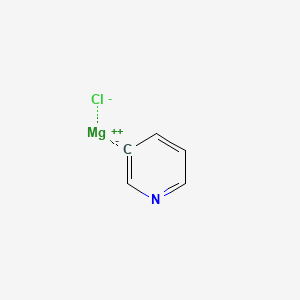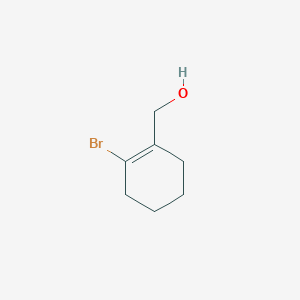
4-Biphenyl-4-yl-2-methyl-but-3-yn-2-ol, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Biphenyl-4-yl-2-methyl-but-3-yn-2-ol, 97% (4-BPB-2-M-But-3-yn-2-ol, 97%) is an organic compound that has been used in various scientific research applications. It is a colorless, water-soluble liquid that is highly volatile and has a low boiling point. 4-BPB-2-M-But-3-yn-2-ol, 97% has a wide range of applications, from being used as a reagent in organic synthesis to being used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Applications De Recherche Scientifique
4-BPB-2-M-But-3-yn-2-ol, 97% has been extensively used in scientific research applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. It has also been used in the synthesis of organic compounds, such as amino acids and peptides. In addition, 4-BPB-2-M-But-3-yn-2-ol, 97% has been used in the synthesis of polymers and other materials.
Mécanisme D'action
4-BPB-2-M-But-3-yn-2-ol, 97% acts as a catalyst in organic synthesis reactions. It is believed to act by donating a proton to the reacting species, which then undergoes a rearrangement reaction to form the desired product. The exact mechanism of action is still under investigation, but it is believed to involve the formation of a carbocation intermediate.
Biochemical and Physiological Effects
4-BPB-2-M-But-3-yn-2-ol, 97% has been used in various biochemical and physiological applications. It has been used in the synthesis of peptides and amino acids, and it has also been used in the synthesis of polymers and other materials. In addition, it has been used in the synthesis of drugs, agrochemicals, and other industrial chemicals. While the exact biochemical and physiological effects of 4-BPB-2-M-But-3-yn-2-ol, 97% are still being investigated, it is believed that it may have some effects on the human body, such as increasing the rate of metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
4-BPB-2-M-But-3-yn-2-ol, 97% has several advantages for use in laboratory experiments. It is a colorless, water-soluble liquid, which makes it easy to handle and store. It has a low boiling point, which makes it easy to distill and purify. In addition, it is highly volatile, which makes it suitable for use in a wide range of reactions. However, 4-BPB-2-M-But-3-yn-2-ol, 97% also has some limitations. It has a strong odor and can be toxic, so it should be handled with care. It is also flammable, so it should be stored in a cool, dry place.
Orientations Futures
The future directions for 4-BPB-2-M-But-3-yn-2-ol, 97% are many and varied. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. In addition, research is needed to develop new synthetic methods for its production. Finally, research is needed to develop new applications for 4-BPB-2-M-But-3-yn-2-ol, 97%, such as in the production of drugs, agrochemicals, and other industrial chemicals.
Méthodes De Synthèse
4-BPB-2-M-But-3-yn-2-ol, 97% can be synthesized from a variety of starting materials. The most common method is the condensation reaction of 4-biphenyl-4-yl-2-methyl-but-3-yn-2-ol and an aldehyde, such as benzaldehyde. This reaction is catalyzed by a base, such as potassium carbonate, and the product is then purified by distillation. Other methods of synthesis include the reaction of 4-biphenyl-4-yl-2-methyl-but-3-yn-2-ol with an acid, such as acetic acid, and the reaction of 4-biphenyl-4-yl-2-methyl-but-3-yn-2-ol with an alcohol, such as isopropanol.
Propriétés
IUPAC Name |
2-methyl-4-(4-phenylphenyl)but-3-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-17(2,18)13-12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQJZAHQDBUXDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














